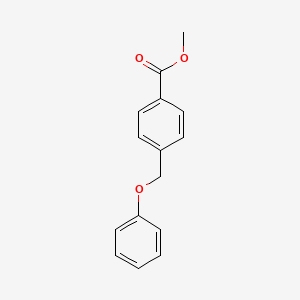
4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
N-Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide.
Amidation: The final step involves the reaction of the methylated piperidine with 4-amino-benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The amino group on the benzamide ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a ligand in receptor binding studies or as a tool to investigate cellular pathways.
Medicine
Medicinally, benzamides are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-methyl-N-(1-methylpiperidin-4-YL)benzamide: shares structural similarities with other benzamides such as metoclopramide and sulpiride.
Metoclopramide: Used as an antiemetic and gastroprokinetic agent.
Sulpiride: Used as an antipsychotic and antidepressant.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzamides.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C14H21N3O/c1-16-9-7-13(8-10-16)17(2)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3 |
Clé InChI |
ANXATSPYJWUNAV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)


